molecular formula C15H20ClNO5S B3508520 (N-cyclohexyl-3-chloro-4-methoxybenzenesulfonamido)acetic acid

(N-cyclohexyl-3-chloro-4-methoxybenzenesulfonamido)acetic acid

Cat. No.: B3508520
M. Wt: 361.8 g/mol
InChI Key: XBPNNDJTQMGHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(N-cyclohexyl-3-chloro-4-methoxybenzenesulfonamido)acetic acid is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a cyclohexyl group, a chloro group, a methoxy group, and a sulfonamido group attached to a benzene ring, with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N-cyclohexyl-3-chloro-4-methoxybenzenesulfonamido)acetic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the sulfonamide: The reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine to form N-cyclohexyl-3-chloro-4-methoxybenzenesulfonamide.

    Introduction of the acetic acid moiety: The N-cyclohexyl-3-chloro-4-methoxybenzenesulfonamide is then reacted with bromoacetic acid in the presence of a base such as potassium carbonate to introduce the acetic acid moiety, forming this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(N-cyclohexyl-3-chloro-4-methoxybenzenesulfonamido)acetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction Reactions: The sulfonamido group can be reduced to form an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiourea, typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution Reactions: Formation of N-cyclohexyl-3-azido-4-methoxybenzenesulfonamido)acetic acid.

    Oxidation Reactions: Formation of (N-cyclohexyl-3-hydroxy-4-methoxybenzenesulfonamido)acetic acid.

    Reduction Reactions: Formation of (N-cyclohexyl-3-chloro-4-methoxybenzenesulfonamido)ethylamine.

Scientific Research Applications

(N-cyclohexyl-3-chloro-4-methoxybenzenesulfonamido)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (N-cyclohexyl-3-chloro-4-methoxybenzenesulfonamido)acetic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase, which is involved in the folate synthesis pathway. This inhibition can lead to antimicrobial effects by preventing the synthesis of essential folate derivatives in bacteria.

Comparison with Similar Compounds

Similar Compounds

  • (N-cyclohexyl-4-methoxy-3-nitrobenzenesulfonamido)acetic acid
  • (N-cyclohexyl-3-hydroxy-4-methoxybenzenesulfonamido)acetic acid
  • (N-cyclohexyl-3-chloro-4-methoxybenzenesulfonamido)ethylamine

Uniqueness

(N-cyclohexyl-3-chloro-4-methoxybenzenesulfonamido)acetic acid is unique due to the presence of both a chloro group and a methoxy group on the benzene ring, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO5S/c1-22-14-8-7-12(9-13(14)16)23(20,21)17(10-15(18)19)11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPNNDJTQMGHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)O)C2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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